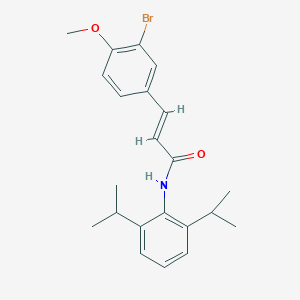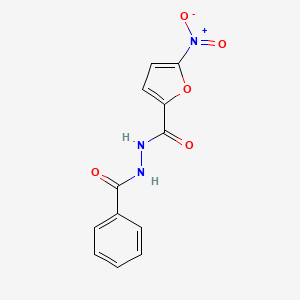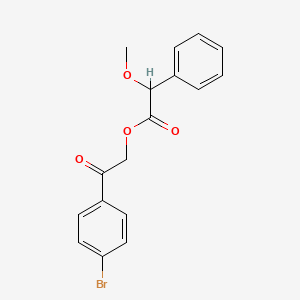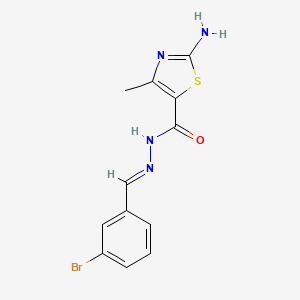
3-(3-bromo-4-methoxyphenyl)-N-(2,6-diisopropylphenyl)acrylamide
Overview
Description
3-(3-bromo-4-methoxyphenyl)-N-(2,6-diisopropylphenyl)acrylamide, also known as BRD0705, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BRD0705 has been found to inhibit the activity of bromodomain-containing protein 4 (BRD4), which is a member of the bromodomain and extraterminal (BET) protein family. BET proteins have been implicated in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular diseases.
Mechanism of Action
BRD4 is a transcriptional regulator that binds to acetylated histones and regulates the expression of target genes. BRD4 contains two bromodomains, which are protein domains that recognize and bind to acetylated lysine residues on histones. By binding to acetylated histones, BRD4 recruits other transcriptional regulators to the chromatin, leading to the activation of gene expression. 3-(3-bromo-4-methoxyphenyl)-N-(2,6-diisopropylphenyl)acrylamide binds to the bromodomain of BRD4, preventing its interaction with acetylated histones and inhibiting the recruitment of other transcriptional regulators.
Biochemical and Physiological Effects:
3-(3-bromo-4-methoxyphenyl)-N-(2,6-diisopropylphenyl)acrylamide has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses. 3-(3-bromo-4-methoxyphenyl)-N-(2,6-diisopropylphenyl)acrylamide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and metastasis of tumors.
Advantages and Limitations for Lab Experiments
3-(3-bromo-4-methoxyphenyl)-N-(2,6-diisopropylphenyl)acrylamide has several advantages for lab experiments, including its high potency and selectivity for BRD4. However, one of the limitations of 3-(3-bromo-4-methoxyphenyl)-N-(2,6-diisopropylphenyl)acrylamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, the high lipophilicity of 3-(3-bromo-4-methoxyphenyl)-N-(2,6-diisopropylphenyl)acrylamide can lead to non-specific binding to cellular membranes, which can affect its bioavailability and pharmacokinetics.
Future Directions
The potential therapeutic applications of 3-(3-bromo-4-methoxyphenyl)-N-(2,6-diisopropylphenyl)acrylamide are vast, and several directions for future research have been proposed. One area of research is the development of more potent and selective inhibitors of BRD4, which could lead to improved therapeutic outcomes. Another area of research is the identification of biomarkers that can predict the response to BRD4 inhibitors, which could help to personalize treatment for cancer patients. Additionally, the combination of BRD4 inhibitors with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active research. Finally, the development of novel drug delivery systems for BRD4 inhibitors could improve their bioavailability and pharmacokinetics, leading to improved therapeutic outcomes.
Scientific Research Applications
3-(3-bromo-4-methoxyphenyl)-N-(2,6-diisopropylphenyl)acrylamide has been extensively studied in the context of cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells. In particular, 3-(3-bromo-4-methoxyphenyl)-N-(2,6-diisopropylphenyl)acrylamide has been found to be effective against several types of cancer, including breast cancer, prostate cancer, and leukemia. BRD4 has been shown to play a critical role in the regulation of MYC, a proto-oncogene that is frequently dysregulated in cancer. By inhibiting the activity of BRD4, 3-(3-bromo-4-methoxyphenyl)-N-(2,6-diisopropylphenyl)acrylamide has been found to downregulate MYC expression, leading to the inhibition of cancer cell growth.
properties
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-[2,6-di(propan-2-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BrNO2/c1-14(2)17-7-6-8-18(15(3)4)22(17)24-21(25)12-10-16-9-11-20(26-5)19(23)13-16/h6-15H,1-5H3,(H,24,25)/b12-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUACVYVIKLLSP-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B3916395.png)
![2-(2-phenylethyl)-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B3916403.png)
![N-({[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B3916416.png)
![ethyl (2-{2-[4-(trifluoromethyl)benzylidene]hydrazino}-1,3-thiazol-4-yl)acetate](/img/structure/B3916432.png)
![3-(3-hydroxyphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3916448.png)
![4-methoxy-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3916450.png)
![N'-{[2-(2-naphthyloxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B3916455.png)
![3-benzyl-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3916456.png)
![N-(2-bromophenyl)-2-[(2,5-dichlorophenyl)thio]acetamide](/img/structure/B3916460.png)
![1-[4-(2-ethoxyphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B3916464.png)


![N-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3916472.png)